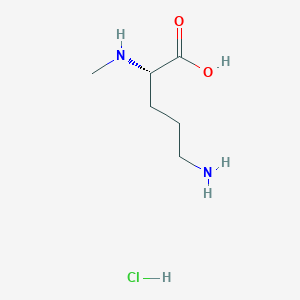
N-alpha-Methyl-L-ornithine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-Methyl-L-ornithine hydrochloride is a derivative of the amino acid ornithine. It is known for its role as an inhibitor of nitric oxide synthase in macrophages . This compound has a molecular formula of C6H14N2O2 · HCl and a molecular weight of 182.65 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-alpha-Methyl-L-ornithine hydrochloride can be synthesized through the methylation of L-ornithine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an aqueous or alcoholic solution, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified through crystallization or chromatography techniques to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-Methyl-L-ornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of N-alpha-Methyl-L-ornithine.
Reduction: L-ornithine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-alpha-Methyl-L-ornithine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting nitric oxide synthase, which is crucial in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
N-alpha-Methyl-L-ornithine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . The molecular targets include the active site of nitric oxide synthase, and the pathway involves the urea cycle and nitric oxide signaling .
Comparación Con Compuestos Similares
Similar Compounds
N-iminoethyl-L-ornithine: Another inhibitor of nitric oxide synthase.
NG-monomethyl-L-arginine: A similar compound that inhibits nitric oxide synthase.
NG-nitro-L-arginine: Also inhibits nitric oxide synthase but with different potency and specificity.
Uniqueness
N-alpha-Methyl-L-ornithine hydrochloride is unique due to its specific methylation at the alpha position, which provides distinct inhibitory properties compared to other similar compounds. This specific modification allows for targeted inhibition of nitric oxide synthase with potential therapeutic applications .
Propiedades
Número CAS |
37148-99-5 |
|---|---|
Fórmula molecular |
C6H15ClN2O2 |
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
5-amino-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H |
Clave InChI |
OUPNMQRLBAANLP-UHFFFAOYSA-N |
SMILES |
CNC(CCCN)C(=O)O.Cl |
SMILES isomérico |
CN[C@@H](CCCN)C(=O)O.Cl |
SMILES canónico |
CNC(CCCN)C(=O)O.Cl |
Pictogramas |
Irritant |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















